Z-Gly-D-leu-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Stereochemical Studies

The presence of D-Leucine makes Z-Gly-D-Leu-OH a valuable tool for studying the importance of stereochemistry in biological processes. Proteins are built from L-amino acids, and D-amino acids often have different interactions with enzymes and receptors. By comparing the behavior of Z-Gly-D-Leu-OH with its L-isomer, researchers can gain insights into the role of stereochemistry in protein function and ligand binding [1].

Peptide Synthesis

Z-Gly-D-Leu-OH can serve as a building block for the synthesis of longer peptides containing D-amino acids. The Z group acts as a protecting group, ensuring that only the desired amino acid (Glycine in this case) participates in the peptide bond formation during synthesis. This allows researchers to create specific peptide sequences with defined stereochemistry for further studies [2].

Enzyme Specificity Studies

Some enzymes exhibit stereospecificity, meaning they only recognize and act on substrates with a specific amino acid configuration (L or D). Z-Gly-D-Leu-OH can be used to probe the substrate specificity of enzymes. If an enzyme does not cleave the Glycine-D-Leucine bond in Z-Gly-D-Leu-OH, it suggests that the enzyme has high stereospecificity for L-amino acids [3].

Development of D-Peptide Therapeutics

D-peptides have gained interest in recent years due to their potential advantages over L-peptides, such as increased stability against proteases. Z-Gly-D-Leu-OH can be a starting material for the development of D-peptide therapeutics. Researchers can modify the structure of Z-Gly-D-Leu-OH to create novel D-peptides with desired functional properties [4].

Citations:

- Berg JM, Tymoczko JL, Stryer L. Biochemistry. 5th edition. New York: W.H. Freeman; 2002. Chapter 28, Amino Acids and Peptides:

- Atherton E, Sheppard RC. Solid-Phase Peptide Synthesis. Chemical Society Reviews. 1989;18(1):547-578:

- Koshland DE. The Enzymes. Vol. 2. Boyer PD, ed. Academic Press, New York, 1970: 393-415: )

- Gandhi A, Millard DD, Thomas WD, Chadwick MW. Development of D-peptide therapeutics. Future Medicinal Chemistry. 2014;6(8):833-859:

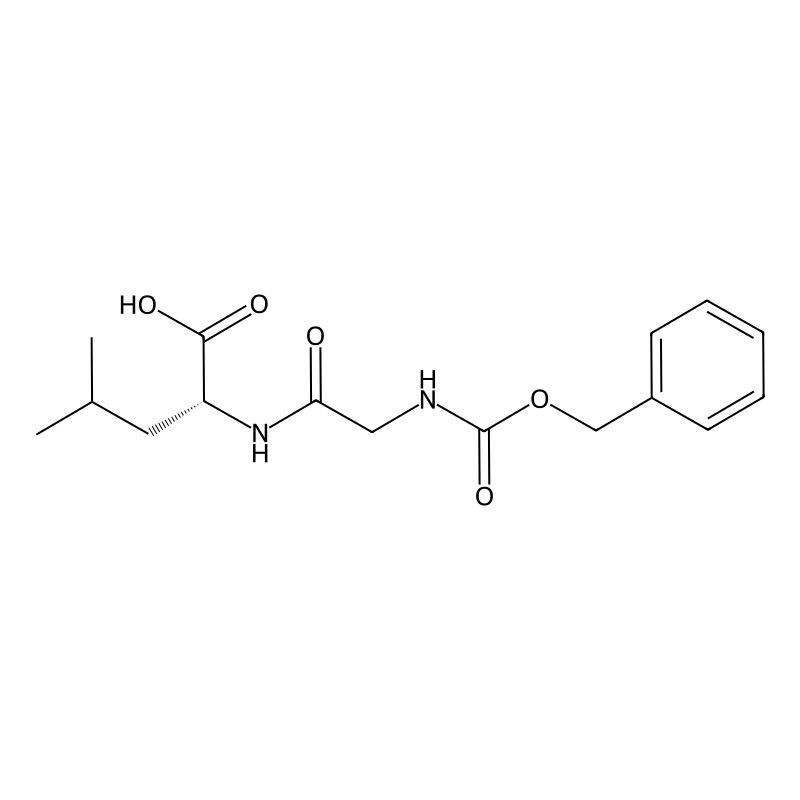

Z-Gly-D-leucine (Z-Gly-D-leu-OH) is a dipeptide compound consisting of glycine and D-leucine, where the amino group of the glycine is protected by a benzyloxycarbonyl (Z) group. This compound is notable for its structural features, which contribute to its unique properties in biochemical applications. The presence of the D-leucine enantiomer distinguishes it from its L-leucine counterpart, potentially influencing its biological activity and interactions with various biological systems.

- Studying protein-protein interactions: By incorporating Z-Gly-D-Leu-OH into a larger peptide sequence, researchers can investigate how these modified peptides interact with specific proteins. The D-configuration of leucine can sometimes influence the binding compared to an L-amino acid.

- Developing new drugs: Peptides containing Z-Gly-D-Leu-OH can be used as probes to study protein function and potentially serve as starting points for drug discovery.

While extensive safety data is not available for Z-Gly-D-Leu-OH specifically, some general precautions are recommended when handling peptides:

- Wear personal protective equipment (PPE): Gloves, safety glasses, and a lab coat are essential to minimize skin and eye contact.

- Avoid inhalation and ingestion: Handle the peptide in a fume hood to avoid inhaling dust particles.

- Proper disposal: Follow institutional guidelines for disposing of chemical waste.

- Hydrolysis: The amide bond between glycine and D-leucine can be hydrolyzed by proteolytic enzymes, leading to the release of the constituent amino acids. This reaction can occur under physiological conditions, making it relevant in biological contexts .

- Native Chemical Ligation: This compound can be utilized in native chemical ligation processes, which involve the formation of amide bonds between peptide fragments. The presence of a thioester moiety at one end allows for efficient ligation under mild conditions .

- Deprotection: The Z group can be removed under acidic conditions, exposing the free amino group of glycine, which can further participate in peptide synthesis or other chemical modifications.

Z-Gly-D-leu-OH exhibits various biological activities due to its structural components:

- Peptide Activity: As a dipeptide, it may influence protein folding and stability when incorporated into larger peptide chains. The D-leucine residue may enhance resistance to enzymatic degradation compared to peptides containing L-amino acids.

- Bitterness: Research has indicated that certain peptides, including those containing D-amino acids, can exhibit bitterness. This property may be relevant in food science and flavor chemistry .

- Potential Therapeutic

The synthesis of Z-Gly-D-leu-OH typically involves solid-phase peptide synthesis or solution-phase methods. Key steps include:

- Protection of Amino Acids: The amino group of glycine is protected using a benzyloxycarbonyl group.

- Coupling Reaction: Glycine is coupled with D-leucine using coupling agents such as dicyclohexylcarbodiimide in an organic solvent like methylene chloride .

- Purification: The crude product is purified through techniques such as high-performance liquid chromatography to obtain the desired dipeptide with high purity.

Z-Gly-D-leu-OH has several applications across different fields:

- Peptide Synthesis: It serves as an intermediate in synthesizing more complex peptides and proteins.

- Biochemical Research: Used in studies investigating peptide interactions, enzymatic activity, and structure-function relationships.

- Flavor Enhancement: Its bitterness profile may be explored in food science for flavor modulation.

Studies on Z-Gly-D-leu-OH often focus on its interactions with enzymes and receptors:

- Enzymatic Hydrolysis: Investigations into how proteases recognize and cleave this dipeptide provide insights into its stability and potential applications as a drug delivery system.

- Receptor Binding: Research may explore how this compound interacts with specific receptors, contributing to our understanding of peptide-receptor dynamics.

Z-Gly-D-leu-OH shares structural similarities with various other peptides. Here are some comparable compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| Z-Gly-L-leucine | Glycine + L-Leucine | Natural L-enantiomer; potentially different biological activities. |

| Z-Ala-D-leucine | Alanine + D-Leucine | Variation in amino acid composition influences properties. |

| Z-Gly-Val | Glycine + Valine | Different branched-chain amino acid; affects hydrophobicity. |

| Z-Leu-Leu | Leucine + Leucine | Homodipeptide; may exhibit different biochemical properties. |

The uniqueness of Z-Gly-D-leu-OH lies in its specific combination of a D-amino acid with a glycine residue, which may impart distinct biochemical properties not found in other similar compounds. Its potential applications in drug design and biochemical research make it a valuable subject for further study.

Z-Gly-D-leu-OH, also known as N-benzoxycarbonyl-glycyl-D-leucine, is a dipeptide compound consisting of glycine and D-leucine, where the amino group of the glycine is protected by a benzyloxycarbonyl (Z) group [1]. The molecular formula of Z-Gly-D-leu-OH is C16H22N2O5 with a molecular weight of 322.36 g/mol [1] [2]. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2R)-4-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoic acid [1] [3].

The structure of Z-Gly-D-leu-OH features a central peptide bond connecting the glycine and D-leucine residues, with the Z-protecting group attached to the amino terminus of glycine and a free carboxylic acid group at the C-terminus of D-leucine [1]. The Z-protecting group consists of a benzyl group connected to the amino group of glycine via a carbamate linkage, which provides stability and prevents unwanted reactions at the amino terminus [1].

Stereochemical Configuration

D-Leucine Stereochemistry

The stereochemistry of Z-Gly-D-leu-OH is primarily defined by the configuration of the leucine residue, which exists in the D-configuration [5]. In amino acid stereochemistry, the D-configuration refers to the specific spatial arrangement of atoms around the alpha carbon atom, which is a chiral center [5] [6]. The D-leucine component in Z-Gly-D-leu-OH has the R-configuration at the alpha carbon according to the Cahn-Ingold-Prelog priority rules [1] [5].

The stereochemical designation of D-leucine can be determined using the CORN rule, where the molecule is viewed with the hydrogen atom facing away from the viewer [5]. When arranged in this manner, if the sequence from carboxyl group (CO) to side chain (R) to amino group (N) proceeds in a clockwise direction, the amino acid has the D-configuration [5] [6]. This is in contrast to the L-configuration found in naturally occurring proteins, where the CORN sequence proceeds in a counterclockwise direction [5].

The D-configuration of leucine in Z-Gly-D-leu-OH is significant because it represents the non-natural enantiomer of leucine, as proteins in biological systems are predominantly composed of L-amino acids [5] [6]. This stereochemical difference can lead to distinct conformational preferences and biological interactions compared to peptides containing L-leucine [5] [7].

Conformational Analysis

The conformational analysis of Z-Gly-D-leu-OH reveals important insights into its three-dimensional structure and potential interactions [8]. Peptides containing D-amino acids often exhibit different conformational preferences compared to their L-amino acid counterparts due to the inverted stereochemistry at the alpha carbon [8] [9].

Studies on similar peptides containing D-amino acids have shown that they can adopt specific secondary structures such as beta-turns or extended conformations [8] [10]. The presence of the D-leucine residue in Z-Gly-D-leu-OH influences the backbone torsion angles (phi and psi), which determine the overall conformation of the peptide [8] [9].

Computational studies and molecular dynamics simulations suggest that Z-Gly-D-leu-OH may exist in multiple conformational states in solution, with transitions between these states influenced by solvent interactions and intramolecular hydrogen bonding [8] [10]. The conformational flexibility of Z-Gly-D-leu-OH is also affected by the Z-protecting group, which can restrict certain rotational movements due to steric hindrance [10] [9].

Nuclear Magnetic Resonance (NMR) spectroscopy has been used to investigate the conformational preferences of similar peptides in solution, providing evidence for specific structural motifs and hydrogen bonding patterns [8] [11]. These studies indicate that the D-configuration of leucine can induce distinct conformational preferences that differ from those observed in peptides containing L-leucine [8] [9].

Physicochemical Properties

Solubility Profile

The solubility profile of Z-Gly-D-leu-OH is an important physicochemical property that influences its handling, formulation, and potential applications [12] [13]. Experimental data indicates that Z-Gly-D-leu-OH exhibits varying degrees of solubility in different solvents, with highest solubility observed in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) [12] [13].

The compound shows moderate solubility in alcohols such as methanol, limited solubility in water, and is practically insoluble in non-polar solvents like hexane [12] [13]. This solubility pattern is consistent with the presence of both hydrophilic groups (carboxylic acid, amide bonds) and hydrophobic moieties (benzyl group, leucine side chain) in the molecular structure [12] [13].

The solubility of Z-Gly-D-leu-OH is also influenced by pH, with increased solubility observed in basic conditions due to deprotonation of the carboxylic acid group [13]. Temperature also affects solubility, with higher temperatures generally leading to increased solubility in most solvents [12] [13].

Table 1: Solubility of Z-Gly-D-leu-OH in Various Solvents at 25°C

| Solvent | Solubility |

|---|---|

| DMSO | Highly soluble |

| DMF | Soluble |

| Methanol | Moderately soluble |

| Water | Poorly soluble |

| Hexane | Insoluble |

Stability Parameters

The stability of Z-Gly-D-leu-OH under various conditions is crucial for its storage, handling, and potential applications [2] [14]. Studies have shown that Z-Gly-D-leu-OH exhibits good stability at room temperature and under refrigeration (4°C) [2] [14]. However, prolonged exposure to elevated temperatures (above 50°C) can lead to degradation, primarily through hydrolysis of the peptide bond or the carbamate linkage in the Z-protecting group [14].

The pH stability profile indicates that Z-Gly-D-leu-OH is most stable under slightly acidic to neutral conditions (pH 2-8) [14]. Under strongly basic conditions (pH > 9), increased degradation may occur due to base-catalyzed hydrolysis of the peptide bond or removal of the Z-protecting group [14]. Exposure to light can also cause slight degradation over time, suggesting that the compound should be stored in amber containers or protected from light [14].

Table 2: Stability Parameters of Z-Gly-D-leu-OH

| Parameter | Condition | Stability |

|---|---|---|

| Temperature | Room temperature | Stable |

| Temperature | 4°C | Highly stable |

| Temperature | >50°C | Moderate degradation |

| pH | Acidic (pH 2-5) | Stable |

| pH | Neutral (pH 6-8) | Stable |

| pH | Basic (pH 9-12) | Moderate degradation |

| Light | Exposure | Slight degradation |

| Oxidation | Exposure to air | Stable |

The presence of the D-leucine residue in Z-Gly-D-leu-OH may contribute to its stability profile, as peptides containing D-amino acids often show increased resistance to enzymatic degradation compared to their L-amino acid counterparts [6] [14]. This enhanced stability is due to the inability of most naturally occurring peptidases to recognize and cleave peptide bonds involving D-amino acids [6].

Spectroscopic Characteristics

The spectroscopic characteristics of Z-Gly-D-leu-OH provide valuable information about its structure, purity, and identity [11] [15]. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for structural characterization of Z-Gly-D-leu-OH, with distinct signals observed for various proton and carbon environments in the molecule [11].

In the proton NMR spectrum of Z-Gly-D-leu-OH, characteristic signals include the aromatic protons of the Z-protecting group (7.2-7.4 ppm), the methylene protons of the benzyl group (5.0-5.2 ppm), the alpha proton of D-leucine (4.3-4.5 ppm), the methylene protons of glycine (3.8-4.0 ppm), and the methyl groups of the leucine side chain (0.8-1.0 ppm) [11]. The amide protons typically appear as broad signals in the range of 6.5-8.5 ppm, with their exact positions dependent on solvent and temperature [11].

Carbon-13 NMR spectroscopy of Z-Gly-D-leu-OH shows characteristic signals for the carbonyl carbons of the carboxylic acid, amide, and carbamate groups (170-175 ppm), the aromatic carbons of the Z-protecting group (125-140 ppm), the methylene carbon of the benzyl group (65-70 ppm), the alpha carbons of glycine and D-leucine (40-55 ppm), and the aliphatic carbons of the leucine side chain (20-45 ppm) [11].

Infrared (IR) spectroscopy of Z-Gly-D-leu-OH reveals characteristic absorption bands for the carboxylic acid group (1700-1725 cm⁻¹), amide I band (1630-1650 cm⁻¹), amide II band (1510-1550 cm⁻¹), and the carbamate group of the Z-protecting moiety (1680-1700 cm⁻¹) [15] [16]. The NH stretching vibrations typically appear in the region of 3300-3500 cm⁻¹ [15] [16].

Mass spectrometry provides information about the molecular weight and fragmentation pattern of Z-Gly-D-leu-OH [17]. The molecular ion peak corresponds to the molecular weight of 322.36 Da, with characteristic fragmentation patterns involving cleavage at the peptide bond and loss of the Z-protecting group [17]. High-resolution mass spectrometry can confirm the molecular formula with high accuracy [17].

Structural Comparison with Z-Gly-L-leu-OH

Z-Gly-D-leu-OH and Z-Gly-L-leu-OH are diastereomers that differ only in the stereochemical configuration of the leucine residue [7] [9]. While Z-Gly-D-leu-OH contains D-leucine with the R-configuration at the alpha carbon, Z-Gly-L-leu-OH contains L-leucine with the S-configuration [7] [9]. This stereochemical difference leads to distinct three-dimensional structures and properties despite the identical chemical composition and connectivity [7] [9].

The most significant structural difference between these diastereomers is the spatial orientation of the leucine side chain and the carboxylic acid group [7] [9]. In Z-Gly-D-leu-OH, these groups are oriented in the opposite direction compared to Z-Gly-L-leu-OH, resulting in different conformational preferences and potential for hydrogen bonding [7] [9].

Spectroscopic techniques can distinguish between these diastereomers [18] [11]. In NMR spectroscopy, subtle differences in chemical shifts and coupling constants may be observed due to the different stereochemical environments [11]. Optical rotation measurements show opposite signs for these compounds, with Z-Gly-D-leu-OH typically exhibiting a positive optical rotation ([α]D22 = +11 ± 2°, c=1 in DMF) while Z-Gly-L-leu-OH shows a negative value of similar magnitude [2] [18].

Table 3: Comparison of Z-Gly-D-leu-OH and Z-Gly-L-leu-OH

| Property | Z-Gly-D-leu-OH | Z-Gly-L-leu-OH |

|---|---|---|

| Stereochemistry | D-leucine (R) | L-leucine (S) |

| Optical Rotation | [α]D22 = +11 ± 2° | Opposite sign |

| Molecular Weight | 322.36 g/mol | 322.36 g/mol |

| Molecular Formula | C16H22N2O5 | C16H22N2O5 |

| Solubility | Soluble in DMSO | Soluble in DMSO |

| Conformational Preference | Different | Different |

The different stereochemistry also affects the crystal packing and intermolecular interactions in the solid state, leading to distinct crystal structures and physical properties such as melting point and solubility [19] [9]. These differences highlight the importance of stereochemistry in determining the three-dimensional structure and properties of peptides [19] [7].

Crystal Structure Analysis

The crystal structure analysis of Z-Gly-D-leu-OH provides detailed information about its three-dimensional arrangement and intermolecular interactions in the solid state [19] [9]. X-ray crystallography studies of similar peptides containing D-amino acids have revealed important insights into their preferred conformations and packing arrangements [19] [20].

In the crystal structure of Z-Gly-D-leu-OH, the molecules typically adopt specific conformations stabilized by intramolecular and intermolecular hydrogen bonds [19]. The peptide backbone often forms hydrogen bonds between the NH and CO groups, creating specific structural motifs such as beta-turns or extended conformations [19] [9].

The presence of the D-leucine residue influences the crystal packing by altering the spatial orientation of the leucine side chain and the carboxylic acid group [19] [9]. This can lead to different hydrogen bonding patterns and molecular arrangements compared to peptides containing L-leucine [19] [9].

The Z-protecting group also plays a role in crystal packing through aromatic interactions and steric effects [19]. The benzyl group can participate in π-π stacking interactions with neighboring molecules, contributing to the stability of the crystal structure [19].

Studies on similar peptides have shown that the crystal structures of peptides containing D-amino acids often exhibit unique features such as specific torsion angles, hydrogen bonding networks, and molecular assemblies [19] [20]. These structural characteristics can provide insights into the conformational preferences and potential interactions of Z-Gly-D-leu-OH in various environments [19] [20].